![molecular formula C26H24N2O9S2 B129830 Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate CAS No. 150804-39-0](/img/structure/B129830.png)
Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzenesulfonyl compounds are widely used in organic synthesis due to their reactivity . They are often involved in reactions with various substrates, leading to a variety of products .
Synthesis Analysis
The synthesis of benzenesulfonyl compounds often involves the use of palladium-catalyzed coupling reactions . These reactions proceed with easily accessible catalysts, bases, and substrates, without the need for an oxidant or ligand .Molecular Structure Analysis
The molecular structure of benzenesulfonyl compounds typically includes a benzene ring attached to a sulfonyl group . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Benzenesulfonyl chlorides are known to react with thiophene derivatives in palladium-catalyzed direct arylations, allowing regioselective access to β-arylated thiophenes . This reaction tolerates a variety of substituents on both the benzene and thiophene moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl compounds can vary widely depending on the specific compound . For example, the molecular weight of 2-Benzenesulfonyloxy-3,3-dimethyl-butyric acid ethyl ester is 300.376 .Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O9S2/c1-35-25(29)23-16-21-20-15-17(37-39(33,34)19-11-7-4-8-12-19)13-14-22(20)28(24(21)27(23)26(30)36-2)38(31,32)18-9-5-3-6-10-18/h3-15,21,23-24H,16H2,1-2H3/t21-,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJXCIYSZDMPQE-NHTMILBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(N1C(=O)OC)N(C3=C2C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H](N1C(=O)OC)N(C3=C2C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)

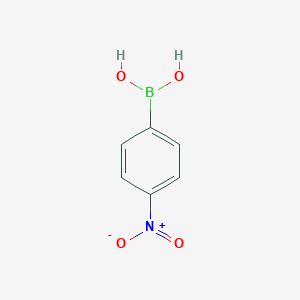
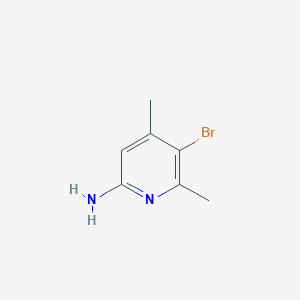
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
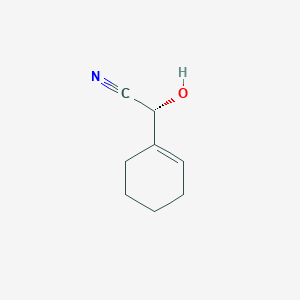
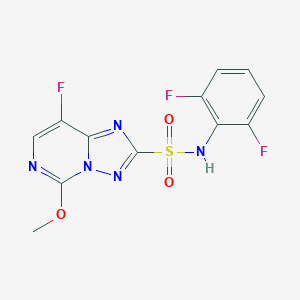
acetic acid](/img/structure/B129763.png)
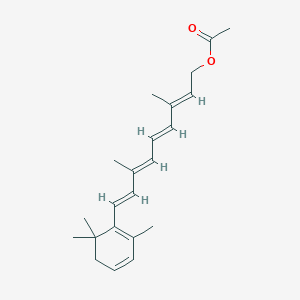



![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
